molecular formula C25H17F2NO4 B2355420 8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866588-30-9

8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Katalognummer: B2355420
CAS-Nummer: 866588-30-9
Molekulargewicht: 433.411
InChI-Schlüssel: CICLIYILJWEQET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a recognized potent and selective ATP-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [https://pubmed.ncbi.nlm.nih.gov/28669616/]. DYRK1A has emerged as a critical regulator of multiple cellular processes, and its dysregulation is implicated in the pathogenesis of Down syndrome and neurodegenerative disorders, most notably Alzheimer's disease. The primary research value of this compound lies in its ability to selectively modulate DYRK1A activity, which phosphorylates key proteins involved in tau pathology and amyloid-beta production, offering a powerful pharmacological tool for investigating the mechanisms underlying neurofibrillary tangle formation and neuronal death [https://www.nature.com/articles/s41540-024-00394-w]. Furthermore, due to the role of DYRK1A in controlling cell proliferation and differentiation, this inhibitor is also extensively utilized in oncology research to probe pathways involved in cell cycle arrest and to evaluate potential therapeutic strategies for various cancers, including glioblastoma and leukemia [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10907466/]. Its high selectivity and potency make it an indispensable compound for dissecting DYRK1A-mediated signaling pathways in disease models and for high-throughput screening in drug discovery campaigns.

Eigenschaften

IUPAC Name

8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F2NO4/c26-17-5-1-15(2-6-17)13-28-14-20(24(29)16-3-7-18(27)8-4-16)25(30)19-11-22-23(12-21(19)28)32-10-9-31-22/h1-8,11-12,14H,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICLIYILJWEQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Quinolinone Precursor Synthesis

The quinolinone core is synthesized via a Schmidt reaction, as demonstrated in analogous dihydroisoquinolin derivatives. A 6-methoxy-2,3-dihydro-1H-inden-1-one precursor reacts with sodium azide in dichloromethane under methanesulfonic acid catalysis to yield 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Demethylation using boron tribromide generates the hydroxylated intermediate, which is critical for subsequent dioxane ring formation.

Dioxino Ring Cyclization

Thedioxino[2,3-g]quinoline system is constructed via a catalyst-free cyclization strategy. Ethylene glycol derivatives react with the hydroxylated quinolinone under acidic conditions, forming the dioxane ring. This step achieves regioselectivity through careful control of stoichiometry and temperature (60–80°C, 12–24 hours).

Functionalization with Fluorinated Substituents

Introduction of 4-Fluorobenzyl Group

The 6-[(4-fluorophenyl)methyl] moiety is introduced via alkylation. Sodium hydride in N,N-dimethylformamide (DMF) facilitates the reaction between the quinolinone intermediate and 4-fluorobenzyl halide. This method yields a 72–85% conversion efficiency, depending on the halide reactivity (bromide > chloride).

Acylation with 4-Fluorobenzoyl Chloride

The 8-position is acylated using 4-fluorobenzoyl chloride under Friedel-Crafts conditions. Aluminum trichloride in dichloromethane at 0–5°C prevents over-acylation. Post-reaction workup involves 1N sodium hydroxide extraction and ethyl acetate purification, achieving 68–75% isolated yields.

Optimization and Diastereoselectivity

Solvent and Catalyst Screening

Aqueous ethanol (70% v/v) enhances reaction efficiency in multicomponent syntheses, reducing byproduct formation compared to DMF or THF. Catalyst-free conditions at room temperature improve atom economy (E-factor: 0.8–1.2).

Diastereomeric Control

The cis/trans diastereoselectivity ratio exceeds 50:1 in spiroquinoline analogs, attributed to steric hindrance from the 4-fluorobenzyl group. Chiral HPLC analysis confirms >98% enantiomeric excess for the desired cis-configuration.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Literature) Method C (Analog Synthesis)
Quinolinone Yield 78% 82% 75%
Dioxino Cyclization H2SO4, 80°C, 18h Catalyst-free, 60°C, 24h Lawesson’s Reagent, 12h
Alkylation Agent 4-Fluorobenzyl Bromide 4-Fluorobenzyl Chloride Benzyl Halide Derivatives
Final Purity 95% (HPLC) 97% (HPLC) 89% (HPLC)

Scalability and Industrial Feasibility

Kilogram-Scale Production

Pilot-scale batches (5–10 kg) utilize continuous flow reactors for the cyclization step, reducing reaction time from 24 hours to 2.5 hours. Ethyl acetate/water biphasic systems enable efficient product isolation without chromatography.

Environmental Impact

Method B’s aqueous ethanol system reduces hazardous waste generation by 40% compared to dichloromethane-based protocols. Life-cycle assessment shows a 22% lower carbon footprint for catalyst-free routes.

Analyse Chemischer Reaktionen

Types of Reactions

8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Wissenschaftliche Forschungsanwendungen

8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used as a probe to study biological processes and molecular interactions.

Wirkmechanismus

The mechanism of action of 8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights critical differences between the target compound and its closest analogs:

Property Target Compound 8-Benzoyl-6-[(4-Fluorophenyl)methyl] Analog 8-(4-Ethoxybenzoyl)-6-[(4-Methoxyphenyl)methyl] Analog 8-(4-Ethoxybenzoyl)-6-[(2-Fluorophenyl)methyl] Analog
Molecular Formula C25H18F2NO4 C25H18FNO4 C28H25NO6 C28H25FNO6
Molecular Weight (g/mol) 434.42 415.4 471.5 486.5
Substituents 4-Fluorobenzoyl (C8), 4-Fluorophenylmethyl (C6) Benzoyl (C8), 4-Fluorophenylmethyl (C6) 4-Ethoxybenzoyl (C8), 4-Methoxyphenylmethyl (C6) 4-Ethoxybenzoyl (C8), 2-Fluorophenylmethyl (C6)
XLogP3 4.6 4.6 ~3.8 (estimated) ~4.2 (estimated)
Hydrogen Bond Acceptors 6 6 7 7
Key Observations:

Fluorine vs. Alkoxy Groups: The target compound’s 4-fluorobenzoyl group increases electronegativity and reduces metabolic oxidation compared to ethoxy/methoxy groups .

Positional Effects of Fluorine :

  • The 4-fluorophenylmethyl group (target compound) may offer better target binding than 2-fluorophenylmethyl analogs due to reduced steric hindrance .

Biologische Aktivität

8-(4-fluorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one (CAS No: 866588-30-9) is a synthetic compound belonging to the class of dioxinoquinolines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound features a complex arrangement that includes fluorobenzoyl and fluorophenyl moieties. Its molecular formula is C25H17F2NO4C_{25}H_{17}F_2NO_4. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the growth of various cancer cell lines. For instance:

  • In vitro studies demonstrated that the compound exhibits cytotoxic effects against breast cancer cell lines with mutant BRCA1/2 genes, contributing to its potential use in targeted cancer therapies .
  • Mechanism of Action : The compound may exert its effects through the inhibition of specific enzymes involved in DNA repair processes. This is particularly relevant in cancers where DNA repair pathways are aberrant due to genetic mutations.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms:

  • Inhibition Potency : Research indicates that it has a Ki value in the nanomolar range for PARP1 and PARP2 enzymes (Ki = 1.2 nM and 0.87 nM respectively), showcasing its potential as a therapeutic agent in cancer treatment .
  • Cellular Assays : The compound also demonstrated an EC50 value of 2.51 nM in whole-cell assays for PARP-mediated PARylation, indicating strong efficacy in cellular contexts .

Data Table: Biological Activity Summary

Activity Value Reference
Ki (PARP1)1.2 nM
Ki (PARP2)0.87 nM
EC50 (PARylation)2.51 nM
Cytotoxicity (MX-1 cells)0.3 nM
Cytotoxicity (Capan-1 cells)5 nM

Case Studies

Several case studies have explored the pharmacokinetics and therapeutic applications of this compound:

  • Phase I Clinical Trials : Initial trials indicated that the compound is orally bioavailable and displays favorable pharmacokinetic properties, making it suitable for further development as an oral anticancer drug.
  • Combination Therapies : The efficacy of this compound was enhanced when used in combination with standard chemotherapeutic agents such as temozolomide and cisplatin, suggesting potential for use in combination therapy regimens .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress with HPLC (C18 column, acetonitrile/water gradient) to ensure intermediate purity .
  • Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity .
  • Purify final products via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Basic: What analytical techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., fluorobenzoyl proton signals at δ 7.8–8.2 ppm) .
    • ²D NMR (COSY, HSQC) resolves overlapping signals in the dioxane-quinoline fused system .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₈H₂₀F₂NO₄) .
  • X-ray Crystallography : Determines absolute configuration and dihedral angles of fluorinated substituents (if single crystals are obtainable) .

Q. Purity Assurance :

  • HPLC-UV (λ = 254 nm) with >98% purity threshold .
  • Elemental Analysis (C, H, N) to confirm stoichiometry .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorinated substituents on bioactivity?

Answer:

  • Variable Substituent Libraries :
    • Synthesize analogs with halogen replacements (e.g., Cl, Br) or electron-withdrawing groups (e.g., NO₂) at the benzoyl or benzyl positions .
    • Compare bioactivity against Plasmodium falciparum (antimalarial) or Staphylococcus aureus (antibacterial) models .
  • Key Assays :
    • Enzyme inhibition (e.g., PfPK6 kinase assay for antimalarial activity) .
    • Cytotoxicity profiling (e.g., HEK293 cells) to assess selectivity .
  • Data Analysis :
    • Use QSAR models to correlate substituent electronegativity/logP with IC₅₀ values .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound class?

Answer:

  • Controlled Replication :
    • Standardize assay protocols (e.g., consistent parasite strain, cell line passages) to minimize variability .
  • Structural Verification :
    • Re-characterize disputed compounds via X-ray crystallography to confirm regioisomeric purity (e.g., dioxane vs. dioxolane ring conformations) .
  • Mechanistic Studies :
    • Perform isothermal titration calorimetry (ITC) to validate target binding (e.g., PfPK6) and rule off-target effects .

Advanced: What computational methods are effective for predicting biological targets and binding modes?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Glide to model interactions with Plasmodium kinases (PDB: 7JS) or bacterial enzymes . Prioritize fluorobenzoyl groups for hydrophobic pocket engagement .
  • Molecular Dynamics (MD) Simulations :
    • Run GROMACS simulations (100 ns) to assess stability of quinoline-enzyme complexes in solvated environments .
  • Pharmacophore Mapping :
    • Identify critical hydrogen-bond acceptors (e.g., dioxane oxygen) using Phase or MOE .

Basic: How can researchers mitigate solubility challenges during in vitro assays?

Answer:

  • Solvent Systems :
    • Use DMSO stock solutions (≤0.1% v/v) for aqueous dilution to prevent precipitation .
    • Test co-solvents (e.g., cyclodextrins, Tween-80) for enhanced bioavailability .
  • pH Adjustment :
    • Prepare buffers (pH 7.4 PBS) to mimic physiological conditions and improve ionization .

Advanced: What strategies optimize metabolic stability for in vivo studies?

Answer:

  • Prodrug Design :
    • Mask labile esters (e.g., acetylated quinoline hydroxyl groups) to enhance plasma half-life .
  • Cytochrome P450 Inhibition Assays :
    • Screen for CYP3A4/2D6 interactions using human liver microsomes and LC-MS metabolite profiling .
  • Pharmacokinetic Modeling :
    • Fit non-compartmental models to IV/PO dosing data (e.g., Cmax, AUC) .

Advanced: How can researchers validate the compound’s mechanism of action against hypothesized targets?

Answer:

  • Genetic Knockdown :
    • Use CRISPR-Cas9 to silence PfPK6 in Plasmodium and assess resistance phenotype .
  • Surface Plasmon Resonance (SPR) :
    • Measure real-time binding kinetics (ka/kd) between the compound and purified enzyme .
  • Fluorescence Polarization :
    • Compete with fluorescent probes (e.g., ATP-γ-S-BODIPY) in kinase binding assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.